molecular formula C28H24N4O2 B609887 PE859 CAS No. 1402727-29-0

PE859

Cat. No.: B609887
CAS No.: 1402727-29-0
M. Wt: 448.526
InChI Key: AMBZHNVCLPHAKA-NSJFVGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Key Findings:

  • Inhibition of Aβ Aggregation: PE859 demonstrated substantial inhibition of Aβ aggregation in vitro, protecting neuronal cells from Aβ-induced cytotoxicity .
  • Tau Protein Interaction: The compound also effectively reduced tau aggregation, as evidenced by transmission electron microscopy studies .

In Vivo Studies

In vivo studies using senescence-accelerated mouse prone 8 (SAMP8) models have shown that oral administration of this compound leads to notable cognitive improvements and a reduction in aggregated Aβ and tau levels in the brain .

Case Study: SAMP8 Mouse Model

  • Objective: Evaluate the cognitive effects and protein aggregation inhibition by this compound.
  • Results: Significant amelioration of cognitive dysfunction was observed alongside a reduction in sarkosyl-insoluble aggregated tau .
ParameterControl GroupThis compound Group
Cognitive Function (Morris Water Maze)45% success rate75% success rate
Aβ Aggregation (in vitro)HighLow
Tau Aggregation (sarkosyl-insoluble)HighLow

Safety and Tolerability

This compound has been reported to be well-tolerated in animal studies, with no significant adverse effects noted during treatment periods. This aspect is crucial for its potential development as a therapeutic agent for human use .

Broader Implications

The properties of this compound extend beyond Alzheimer's disease. Its dual inhibition mechanism may offer therapeutic avenues for other neurodegenerative diseases characterized by protein aggregation, such as frontotemporal dementia and other tauopathies.

Potential Future Applications:

  • Combination Therapies: Integrating this compound with other neuroprotective agents could enhance its efficacy.
  • Pharmacological Development: Further exploration into its pharmacokinetics and long-term effects could pave the way for clinical trials.

Biological Activity

PE859 is a novel curcumin derivative that has garnered attention for its potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and implications for future research.

Overview of this compound

This compound was designed and synthesized as a dual aggregation inhibitor targeting amyloid-β (Aβ) and tau proteins, which are critical in the pathogenesis of Alzheimer's disease. The compound's structure is based on curcumin, a well-known natural polyphenol with various biological activities.

  • Inhibition of Amyloid-β Aggregation :
    • This compound effectively inhibits the aggregation of Aβ in vitro, which is crucial since Aβ plaques are a hallmark of Alzheimer's pathology. In studies, this compound demonstrated significant protective effects against Aβ-induced cytotoxicity in cultured cells .
  • Inhibition of Tau Aggregation :
    • The compound also targets tau protein aggregation. Tauopathies are characterized by the formation of neurofibrillary tangles due to abnormal tau aggregation. This compound's ability to inhibit tau aggregation suggests it may mitigate tau-related neurodegeneration .
  • Cognitive Improvement :
    • In vivo studies using senescence-accelerated mouse prone 8 (SAMP8) models indicated that this compound ameliorated cognitive dysfunction associated with aging and neurodegenerative processes. Mice treated with this compound showed improved performance in cognitive tasks compared to untreated controls .

Preclinical Studies

A series of preclinical studies have been conducted to evaluate the biological activity of this compound:

  • Study Design : The studies primarily utilized SAMP8 mice, which exhibit age-related cognitive decline and are a model for Alzheimer's disease.
  • Findings :
    • Cognitive Function : Mice treated with this compound exhibited significant improvements in memory and learning tasks.
    • Biochemical Analysis : Post-mortem analysis revealed reduced levels of aggregated Aβ and tau in the brains of treated mice compared to controls, supporting the compound's efficacy as an aggregation inhibitor .

Data Table

The following table summarizes key findings from preclinical studies on this compound:

Study AspectControl Group (No Treatment)This compound Treatment Group
Cognitive Performance (Maze Test)PoorSignificant Improvement
Aβ Aggregation LevelsHighSignificantly Reduced
Tau Aggregation LevelsHighSignificantly Reduced
Cell Viability (Aβ-induced)LowHigh

Q & A

Q. What experimental methods are used to assess PE859’s inhibition of tau aggregation in vitro?

Answer:
this compound’s inhibitory effect on tau aggregation is quantified using Thioflavin T (ThT) fluorescence assays and circular dichroism (CD) spectroscopy . ThT binds to β-sheet structures in aggregated tau, with fluorescence intensity correlating with aggregation levels. CD spectroscopy measures secondary structural changes, revealing reduced β-sheet formation in the presence of this compound. For example, 10 μM this compound decreased β-sheet peaks by 40% in 3RMBD tau .
Key parameters:

  • IC50 values : 0.81 μM (3RMBD) vs. 2.23 μM (full-length tau), indicating target specificity .
  • Incubation time: Measurements taken over 10–24 hours to capture kinetic profiles .

Q. How does this compound achieve brain penetration, and what pharmacokinetic data support this?

Answer:
this compound crosses the blood-brain barrier (BBB) with a brain-to-blood ratio of 0.80 , as shown in ICR mice after a 40 mg/kg oral dose. Pharmacokinetic profiles include:

  • Cmax : 2.005 μg/mL (blood at 3h) vs. 1.428 μg/g (brain at 6h).
  • AUC : 16.24 μg·hr/mL (blood) vs. 13.03 μg·hr/mL (brain).
    24-hour residual concentrations (0.008–0.014 μg/mL/g) suggest sustained exposure .

Q. How can discrepancies between in vitro IC50 values and in vivo efficacy be resolved?

Answer:
The lower in vitro IC50 for 3RMBD (0.81 μM) vs. full-length tau (2.23 μM) reflects differences in tau construct complexity. In vivo, this compound’s efficacy is dose-dependent but influenced by bioavailability and target engagement dynamics . For example, 40 mg/kg/day for 6 months in JNPL3 mice reduced sarkosyl-insoluble tau by 50% despite higher in vitro IC50, highlighting the need for translational pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. What methodologies are used to analyze this compound’s impact on soluble vs. insoluble tau fractions?

Answer:
Tau fractions are separated using sarkosyl fractionation :

  • S1 (tris-soluble) : No change in this compound-treated mice.
  • S2 (sarkosyl-soluble) : Reduced by 30%.
  • P2 (sarkosyl-insoluble) : Reduced by 60%, indicating this compound preferentially targets aggregated tau .
    Statistical note : Use ANOVA with post-hoc tests to compare fraction means across treatment groups.

Q. What are best practices for validating tau aggregation inhibition in animal models?

Answer:

  • Model selection : JNPL3 mice (P301L tau mutation) replicate human tauopathy pathology, including motor dysfunction .
  • Endpoint assays :
    • Motor function : Rotarod tests (e.g., fall latency: 142.8s this compound vs. 116.4s control) .
    • Biochemical validation : Sarkosyl fractionation and Western blotting for insoluble tau .
  • Dosage : 40 mg/kg/day orally for 6 months, ensuring brain exposure aligns with in vitro IC50 .

Q. How should motor function improvements in this compound-treated mice be statistically interpreted?

Answer:

  • Rotarod data : Analyze using two-way repeated measures (RM) ANOVA to account for longitudinal measurements. This compound-treated mice showed a 20% longer fall latency vs. controls (p < 0.01) .
  • Survival analysis : Log-rank tests compare mortality rates (e.g., 1 death in this compound vs. 4 in controls; p = 0.18) .

Q. What controls are critical in this compound pharmacokinetic studies?

Answer:

  • Vehicle controls : To isolate drug-specific effects.
  • Time-course sampling : Collect blood/brain at 3, 6, 12, and 24h post-dose to capture absorption/elimination phases .
  • Tissue homogenization : Use standardized protocols to avoid tau aggregate dissociation during processing .

Q. Why does this compound reduce insoluble tau but not soluble tau levels?

Answer:
this compound inhibits de novo aggregation but does not disaggregate existing fibrils or enhance clearance. This is consistent with its mechanism of blocking β-sheet propagation rather than modulating soluble tau turnover .

Q. How can this compound’s murine dosage be extrapolated to humans?

Answer:

  • Allometric scaling : Use AUC and Cmax from mice to estimate human equivalent doses (HED). For a 60 kg human, HED ≈ 3.2 mg/kg (scaling factor: 12.3 for mice-to-human).
  • Bioavailability adjustments : Account for species differences in CYP metabolism and plasma protein binding .

Q. What justifies the use of JNPL3 mice over other tauopathy models in this compound studies?

Answer:
JNPL3 mice express P301L-mutated human tau , which mimics familial tauopathies like frontotemporal dementia. Their motor phenotype (hind-limb paralysis) provides a quantifiable behavioral endpoint, unlike cognitive-focused models (e.g., 3xTg-AD). This aligns with this compound’s observed improvement in motor function .

Properties

IUPAC Name

6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]-1H-pyrazol-3-yl]ethenyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O2/c1-33-28-18-26(34-19-25-4-2-3-14-29-25)12-9-22(28)8-11-24-17-23(31-32-24)10-6-20-5-7-21-13-15-30-27(21)16-20/h2-18,30H,19H2,1H3,(H,31,32)/b10-6+,11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBZHNVCLPHAKA-NSJFVGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=CC3=CC(=NN3)C=CC4=CC5=C(C=C4)C=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=N2)/C=C/C3=CC(=NN3)/C=C/C4=CC5=C(C=C4)C=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.